Dicyclopentyloxyethyl acrylate is a chemical compound characterized by its unique molecular structure, which includes an acrylate group linked to an ethyl ether chain and a dicyclopentyl group. Its molecular formula is and it is often used as a monomer in the synthesis of specialty polymers. The compound exhibits properties such as low skin irritation, low volatility, and excellent adhesion, making it valuable in various industrial applications.
DCPHEA acts as a valuable monomer for the synthesis of various specialty polymers due to its unique properties. These polymers possess characteristics like:
Here are some references for the scientific properties of DCPHEA-based polymers:
DCPHEA can also function as a cross-linking agent in the formation of polymer networks. The presence of the acrylate group allows DCPHEA to react with other monomers containing complementary functional groups, leading to the formation of a more robust and interconnected polymer structure [3]. This cross-linking property is beneficial in applications requiring:
Here are some references for the use of DCPHEA as a cross-linking agent:
These reactions are crucial for creating materials with tailored properties for specific applications.
Dicyclopentyloxyethyl acrylate is synthesized through several key steps:
In industrial settings, the synthesis often employs continuous processes that allow for precise control over reaction conditions to maximize yield and purity.
Dicyclopentyloxyethyl acrylate has diverse applications across various fields:
Research into the interactions of dicyclopentyloxyethyl acrylate with other chemicals indicates its reactivity with various functional groups. For instance:
Dicyclopentyloxyethyl acrylate shares similarities with several other acrylates but has unique characteristics that distinguish it from them. Here are some comparable compounds:
Compound | Key Characteristics | Uniqueness of Dicyclopentyloxyethyl Acrylate |
---|---|---|
2-Ethylhexyl acrylate | Used in pressure-sensitive adhesives | Lower skin irritation compared to many other acrylates |
Cyclohexyl acrylate | Commonly used in automotive clear lacquers | Offers better adhesion properties |
2-Hydroxyethyl acrylate | Crosslinkable with di-isocyanates | Unique combination of low volatility and high performance |
Dicyclopentyloxyethyl acrylate stands out due to its combination of low skin irritation, low volatility, and excellent adhesion properties, making it particularly advantageous for applications requiring durable yet safe materials .
Dicyclopentyloxyethyl acrylate represents a specialized acrylate monomer characterized by its unique structural features incorporating cyclopentyl moieties and ethylene glycol linkages . The industrial synthesis of this compound follows established acrylate production methodologies, with modifications to accommodate the specific structural requirements of the dicyclopentyl functionality.
The primary industrial synthesis pathway involves a two-step process beginning with etherification followed by esterification . The initial step requires the formation of dicyclopentyloxyethanol through the reaction of cyclopentadiene with ethylene glycol under controlled conditions . This etherification reaction typically proceeds at temperatures between 60-65°C with reaction times extending 2-3 hours to achieve optimal conversion rates [3].
Industrial-scale production employs continuous processes that allow for precise control over reaction conditions to maximize yield and purity . The esterification step involves the reaction of the intermediate dicyclopentyloxyethanol with acrylic acid in the presence of acid catalysts. Based on established acrylate synthesis protocols, the esterification reaction utilizes para-toluenesulfonic acid as the primary catalyst at concentrations typically ranging from 0.1% to 18% molar ratio relative to the starting hydroxyalkyl compound [4] [5].
Temperature control during industrial synthesis proves critical, with esterification reactions conducted at temperatures between 70-90°C [6]. The process incorporates continuous removal of water through azeotropic distillation to drive the equilibrium toward ester formation [7] [6]. This approach involves the use of distillation systems equipped with Dean-Stark separators to facilitate water removal while maintaining optimal reaction conditions [5].
The industrial production methodology incorporates polymerization inhibitors, typically monomethyl ether hydroquinone at concentrations of 700 parts per million, to prevent unwanted polymerization during synthesis and storage [8] [9]. The presence of these inhibitors ensures product stability throughout the manufacturing process while maintaining the reactivity required for subsequent polymerization applications.
Manufacturing facilities typically integrate dicyclopentyloxyethyl acrylate production with existing acrylic acid manufacturing infrastructure, similar to other specialized acrylate compounds [7]. This integration allows for efficient utilization of raw materials and shared processing equipment, reducing overall production costs and improving process economics.
The synthesis of dicyclopentyloxyethyl acrylate involves complex reaction mechanisms that have been extensively studied to optimize production conditions and understand the fundamental chemistry underlying the process. The esterification mechanism follows classical acid-catalyzed pathways common to acrylate synthesis [4] [6].
The kinetic behavior of acrylate esterification reactions demonstrates temperature-dependent characteristics, with activation energies typically ranging from 26.4 kilojoules per mole for similar acrylate systems [10]. Research has established that reaction rates increase significantly with temperature, following Arrhenius kinetics over the operational temperature range of 50-90°C [10] [6].
Studies of acrylate polymerization kinetics reveal that compounds containing secondary functionalities, such as the dicyclopentyl groups present in dicyclopentyloxyethyl acrylate, exhibit altered reactivity compared to traditional aliphatic acrylates [11]. The propagation to chain transfer ratios for novel acrylates with secondary functionalities range from 2.8 to 4.0, significantly higher than the 0.8-1.5 range observed for conventional acrylates [11].
The reaction mechanism for dicyclopentyloxyethyl acrylate synthesis involves nucleophilic attack by the hydroxyl group of dicyclopentyloxyethanol on the carbonyl carbon of acrylic acid, facilitated by acid catalysis [4]. The protonation of the carbonyl oxygen increases the electrophilicity of the carbon center, promoting nucleophilic attack and subsequent water elimination to form the ester bond.
Kinetic analysis of the esterification process reveals first-order dependence on both the alcohol and acid components, with reaction rates following the expression: rate = k[alcohol][acid][catalyst] [12]. The rate constant exhibits exponential temperature dependence, with optimal conversion achieved at temperatures between 75-90°C for continuous processes [6].
The presence of water in the reaction mixture significantly affects reaction kinetics, necessitating continuous water removal to maintain favorable equilibrium conditions [6]. Azeotropic distillation systems effectively remove reaction water, with typical water removal rates of 77% of theoretical yield achieved within six hours of reaction time [5].
Mechanistic studies indicate that the cyclopentyl functionality does not significantly alter the fundamental esterification pathway but may influence the steric environment around the reaction center [13]. The bicyclic structure provides conformational rigidity that can affect both reaction kinetics and the physical properties of the resulting acrylate monomer.
The purification of dicyclopentyloxyethyl acrylate requires specialized techniques to address the unique challenges associated with acrylate compounds, including their tendency toward polymerization and the presence of various impurities from the synthesis process [14] [15].
Primary purification involves distillation techniques, with vacuum distillation being preferred due to the thermal sensitivity of acrylate compounds [16] [17]. The boiling point of dicyclopentyloxyethyl acrylate at reduced pressure is 113°C at 1 millimeter of mercury, allowing for effective separation from higher boiling impurities while minimizing thermal degradation [18].
Industrial purification protocols typically employ multiple washing steps to remove catalyst residues and other impurities [15]. The crude product undergoes washing with aqueous solutions, including 10% aqueous ammonia followed by treatment with 2% sodium hydroxide and water [15]. These alkaline washing steps effectively neutralize acid catalysts and remove low molecular weight polymer impurities that can interfere with product quality.
Column chromatography using silica gel provides an alternative purification method, particularly effective for removing polymerization inhibitors and other organic impurities [14]. The technique utilizes gradient elution with solvent systems such as hexanes and ethyl acetate to achieve separation of the desired product from impurities.
Quality control standards for dicyclopentyloxyethyl acrylate focus on purity determination, water content, and inhibitor concentration [19] [20]. High-performance liquid chromatography methods have been developed for quantitative analysis of acrylate compounds, with detection limits below 0.3 micrograms per milliliter [19]. These analytical methods employ reversed-phase chromatography with photodiode array detection at 210 nanometers wavelength.
The purification process incorporates precipitation techniques using ammonia to remove low molecular weight polymer contaminants [15]. This approach involves passing anhydrous ammonia through the crude product, followed by filtration to remove precipitated polymers and subsequent washing with water and alkaline solutions.
Table 1: Physical Properties and Quality Control Parameters
Parameter | Specification | Test Method |
---|---|---|
Density at 25°C | 1.085 g/mL | Pycnometry [9] [18] |
Refractive Index (20°C/D) | 1.501 | Refractometry [8] [9] |
Inhibitor Content | 700 ppm MEHQ | HPLC Analysis [8] [9] |
Water Content | <0.1% | Karl Fischer Titration |
Purity | >99% | HPLC Analysis [19] |
Flash Point | 201°F (93.9°C) | Closed Cup Method [18] |
Storage stability requirements necessitate the presence of polymerization inhibitors and proper environmental controls [8]. The compound requires storage under inert atmosphere conditions with temperature control to prevent spontaneous polymerization and maintain product quality over extended periods.
Advanced purification techniques may incorporate molecular distillation for ultra-high purity applications, utilizing the significant difference in volatility between the desired product and potential impurities [17]. This technique proves particularly valuable for applications requiring exceptional purity standards, such as specialized polymer synthesis or electronic materials applications.
Irritant;Environmental Hazard